3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
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Overview
Description
The compound “3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione” is a complex organic molecule. It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological molecules . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the general structures of its components. It contains a pyrimidine ring, a piperazine ring, and a phenyl ring, among other functional groups. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .Scientific Research Applications
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Cancer Treatment
- A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
- The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .
- Results revealed that most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
- Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .
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Antitumor Activity
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Antibacterial Agents
- The benzo[c]pyridazine nucleus, better-known as cinnoline, and its derivatives have received considerable interest due to their wide range of pharmacological profiles, including antibacterial activities .
- Significant commercial interest in the development of benzopyridazine derivatives, particularly pharmaceutical uses of pyridazines and cinnolines, is shown by the large number of patents filed in this area .
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CDK2 Inhibition
- CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
- A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .
- The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .
- Results revealed that most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
- Of these compounds, 14 & 15 showed the best cytotoxic activities against the three cell lines with IC 50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .
- Enzymatic inhibitory activity against CDK2/cyclin A2 was achieved for the most potent anti-proliferative compounds .
- Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .
Future Directions
properties
IUPAC Name |
3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3/c25-18-8-4-5-9-19(18)28-10-12-29(13-11-28)20(31)15-30-23(32)22-21(27-24(30)33)17(14-26-22)16-6-2-1-3-7-16/h1-9,14,26H,10-13,15H2,(H,27,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVVLJVWOLRQPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=CC=C5)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione |
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